6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a unique structure composed of a fused thieno and pyrimidine ring system. The presence of a bromine atom at the 6-position and a dione functional group significantly influences its chemical reactivity and biological properties. The molecular formula for this compound is and it falls under the category of pyrimidine derivatives, which are widely recognized for their diverse applications in medicinal chemistry and material science .
The synthesis of 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods, with bromination being a key step. Common synthetic routes include:
The reaction conditions such as temperature, solvent choice, and concentration are critical for maximizing yield while minimizing by-products. These parameters are optimized in laboratory settings to refine the synthesis process further.
The structure of 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione consists of a thieno ring fused to a pyrimidine ring. The molecular arrangement includes:
The compound's structural features contribute to its chemical reactivity and biological activity. The specific arrangement of atoms allows for potential interactions with various biological targets.
6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in several types of chemical reactions:
Understanding these reactions is crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved properties for specific applications.
The mechanism of action for 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within biological systems. The bromine atom and thieno-pyrimidine core play significant roles in determining its reactivity and binding affinity. Interaction studies suggest that this compound can influence various enzymatic pathways and receptor activities, leading to diverse biological effects .
6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits several notable physical properties:
The chemical properties include:
Relevant data on solubility and stability under different conditions is crucial for practical applications .
6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
This compound's unique structural features make it a valuable candidate for further research and development within medicinal chemistry and related fields.
Thienopyrimidines represent a privileged class of fused heterocyclic compounds that have emerged as critical scaffolds in modern drug discovery. Structurally, these molecules hybridize thiophene and pyrimidine rings, creating electron-rich systems capable of diverse biological interactions. The positional isomerism between thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine cores significantly influences their electronic distribution and binding capabilities, with the latter exhibiting enhanced hydrogen-bonding potential due to the orientation of its sulfur atom and carbonyl groups. Within this chemical landscape, 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out as a strategically brominated derivative that serves as a versatile synthon for targeted therapeutic development. The bromine atom at the C6 position provides a reactive handle for transition-metal catalyzed cross-coupling reactions, enabling efficient structural diversification essential for structure-activity relationship studies [3] [5].
Table 1: Key Identifiers of 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Property | Value |
---|---|
Systematic Name | 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
CAS Registry Numbers | 1369347-95-4, 1388027-23-3 |
Molecular Formula | C₆H₃BrN₂O₂S |
Molecular Weight | 247.07 g/mol |
Synonyms | 6-Bromo-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione; CS-0085562 |
The biological significance of thienopyrimidine isomers stems from their distinct electronic profiles and molecular recognition properties. Thieno[2,3-d]pyrimidines exhibit a linear heteroaromatic system that mimics purine bases, facilitating interactions with nucleotide-binding proteins and enzymes. This mimicry underpins their prevalence in kinase inhibitors and antiviral agents. Conversely, the angular fusion in thieno[3,2-d]pyrimidine derivatives like 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione creates a bent topology that complements the binding pockets of diverse receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. The 2,4-dione moiety within these structures provides essential hydrogen-bonding functionality that mimics endogenous ligands, a feature leveraged in the design of bioisosteric replacements for peptide therapeutics. This capability is exemplified in clinical-stage LHRH antagonists where thieno[3,2-d]pyrimidine cores demonstrate superior metabolic stability compared to peptide-based structures while maintaining nanomolar receptor affinity [2] [4].
The electron-withdrawing nature of the pyrimidinedione ring combined with the electron-donating thiophene sulfur creates a push-pull system that influences both pharmacokinetic properties and target engagement. Bromination at the C6 position further modulates this electronic balance, enhancing the compound's suitability as a synthetic intermediate. The bromine serves as a directing group for regioselective functionalization and as a steric bulking element that can influence the molecule's binding orientation in biological targets. These properties collectively establish 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a structurally adaptable pharmacophore with broad applicability across therapeutic domains [3] [5].
Brominated thienopyrimidinediones exhibit remarkable pharmacological versatility, with their biological activities heavily influenced by the substitution pattern around the core scaffold. The C6-bromo derivative serves as a precursor to compounds with potent antimicrobial properties, where structural elaboration has yielded analogs with significant activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA). These derivatives are believed to interfere with bacterial DNA gyrase and topoisomerase IV, though their precise mechanism continues to be elucidated. Beyond antibacterial applications, the scaffold demonstrates considerable potential in anticancer drug discovery. Bromine substitution at this position preserves the planar configuration necessary for DNA intercalation while providing an optimal site for installing target-specific functionalities [5].
In oncological applications, strategic modification of the 6-bromo position has generated compounds that disrupt key signaling pathways in cancer cells. Derivatives bearing amino acid side chains exhibit marked inhibition of receptor tyrosine kinases involved in tumor angiogenesis, while those conjugated with alkylating agents demonstrate selective cytotoxicity toward breast and prostate cancer cell lines. Molecular modeling studies indicate that the brominated core interacts with ATP-binding clefts through π-π stacking interactions, with the bromine atom itself contributing to hydrophobic contacts in subpockets of the kinase domain. This targeted approach extends to epigenetic modulators, where brominated thienopyrimidinediones serve as templates for histone deacetylase (HDAC) inhibitors through judicious incorporation of zinc-binding groups at the C6 position [5] [6].
Table 2: Biological Activities of 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Derivative Structure | Biological Activity | Mechanistic Insights |
---|---|---|
6-[4-(3-Methoxyureido)phenyl] derivatives | LHRH receptor antagonism | IC₅₀ = 0.06–0.1 nM; Oral bioavailability in primates |
C6-Aminomethyl conjugates | Antimicrobial activity | Gram-positive/Gram-negative bacterial inhibition |
C6-Ethynyl derivatives | Kinase inhibition | Antiproliferative effects in cancer cell lines |
Difluorobenzyl-C6-aryl hybrids | TRPC5 channel modulation | Neuroprotective effects in psychiatric disorders |
The term "privileged pharmacophore" aptly describes 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione due to its demonstrated capacity to yield bioactive ligands for diverse protein targets through systematic structural modification. Its privileged status arises from three key attributes: molecular rigidity that reduces entropic penalties upon target binding, balanced lipophilicity (predicted LogP ~2.6) that facilitates membrane permeability while maintaining aqueous solubility, and multiple vector points for rational derivatization. These properties enable efficient optimization of pharmacokinetic profiles, particularly in achieving oral bioavailability – a critical challenge in peptidomimetic drug development [2] [4].
In targeted therapy design, this scaffold has proven invaluable for modulating disease-relevant pathways. Its application in LHRH receptor antagonism exemplifies rational structure-based design, where researchers exploited the 6-bromo position to install p-methoxyureidophenyl moieties that mimic native peptide interactions. Intramolecular hydrogen bonding within the methoxyurea side chain shields polar groups, reducing desolvation energy and enhancing membrane permeability – a crucial factor in achieving oral efficacy demonstrated in primate studies. Beyond endocrine targets, the scaffold's versatility extends to neurological disorders through TRPC5 ion channel modulation. Molecular modeling indicates that the brominated thienopyrimidinedione core occupies an allosteric binding pocket in TRPC5, with the bromine atom contributing to halogen bonding interactions that stabilize the inactive conformation. This mechanism underpins its therapeutic potential in conditions involving TRPC5-mediated calcium dysregulation, including depression, epilepsy, and neurodegenerative diseases [2] [4].
Table 3: Target-Specific Applications of Thieno[3,2-d]pyrimidine-2,4-dione Pharmacophores
Therapeutic Target | Biological Role | Structure-Activity Insights |
---|---|---|
LHRH Receptor | Regulates gonadotropin secretion | 6-Aryl ureido derivatives enable nanomolar binding via H-bond network |
TRPC5 Channels | Modulates calcium entry in neurons | 6-Heteroaryl groups confer subtype selectivity over TRPC6 |
Bacterial Topoisomerases | Catalyzes DNA supercoiling | C6 lipophilic groups enhance Gram-positive penetration |
Kinase ATP-binding sites | Regulates phosphorylation cascades | Bromine position critical for hinge region interaction |
The scaffold's synthetic tractability further solidifies its privileged status. The bromine atom enables efficient transition-metal catalyzed coupling reactions (e.g., Suzuki, Sonogashira), allowing rapid generation of structure-activity relationship libraries. This adaptability facilitates lead optimization cycles where structural modifications can be systematically explored to enhance potency, selectivity, and drug-like properties. As targeted therapies increasingly demand sophisticated molecular recognition capabilities, 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione continues to provide a versatile platform for addressing complex therapeutic challenges across oncology, endocrinology, and neuroscience [3] [4] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2